molecular formula C5H8N2OS B13532078 o-((2-Methylthiazol-5-yl)methyl)hydroxylamine

o-((2-Methylthiazol-5-yl)methyl)hydroxylamine

Cat. No.: B13532078
M. Wt: 144.20 g/mol
InChI Key: DPSSKHIEXGVVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-((2-Methylthiazol-5-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C5H8N2OS. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 2-methylthiazol-5-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-((2-Methylthiazol-5-yl)methyl)hydroxylamine typically involves the reaction of hydroxylamine derivatives with 2-methylthiazol-5-ylmethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxylamine nitrogen attacks the carbon attached to the halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: o-((2-Methylthiazol-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, o-((2-Methylthiazol-5-yl)methyl)hydroxylamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into their function and structure .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The thiazole ring is known for its presence in various bioactive molecules, making this compound a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of o-((2-Methylthiazol-5-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxylamine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

O-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H8N2OS/c1-4-7-2-5(9-4)3-8-6/h2H,3,6H2,1H3

InChI Key

DPSSKHIEXGVVBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.